rac-(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid
Description
rac-(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a 3-fluorophenyl substituent and an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino group. Its stereochemistry, designated as rac-(1r,3r), indicates a racemic mixture of (1R,3R) and (1S,3S) enantiomers. This compound is primarily utilized in peptide synthesis and medicinal chemistry, where the Fmoc group serves as a temporary protective moiety for amines during solid-phase synthesis . The 3-fluorophenyl group enhances lipophilicity and may influence binding interactions in biological systems .
Properties
Molecular Formula |
C26H22FNO4 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C26H22FNO4/c27-17-7-5-6-16(12-17)26(24(29)30)13-18(14-26)28-25(31)32-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,28,31)(H,29,30) |
InChI Key |
PCXRKLQFZROAKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC(=CC=C2)F)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a detailed comparison of the target compound with structurally related Fmoc-protected carboxylic acids, highlighting differences in molecular structure, physicochemical properties, and applications.
*Estimated based on analogous structures where explicit data are unavailable.
Structural and Functional Insights
- Ring Size and Strain : Cyclobutane derivatives (e.g., target compound) exhibit moderate ring strain compared to cyclopropane (higher strain) and cyclopentane (lower strain). This influences conformational flexibility and binding affinity in biological targets .
- Fluorination Effects: The 3-fluorophenyl group in the target compound enhances electron-withdrawing properties and metabolic stability relative to non-fluorinated analogs (e.g., compound) .
- Stereochemical Complexity : Racemic mixtures (e.g., target compound) are less common in drug development than enantiopure forms (e.g., and compounds), but they remain valuable for probing structure-activity relationships .
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